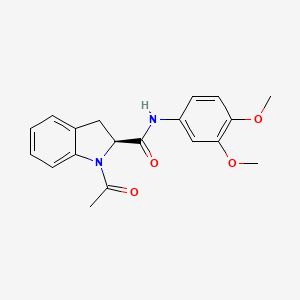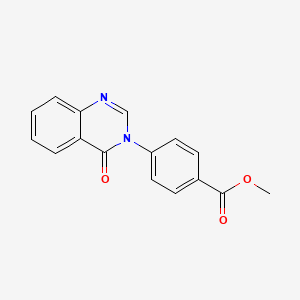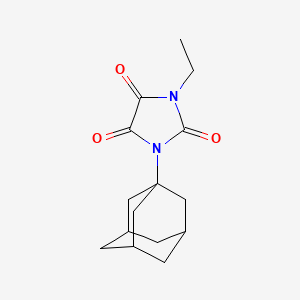
(2S)-1-acetyl-N-(3,4-dimethoxyphenyl)-2,3-dihydroindole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-acetyl-N-(3,4-dimethoxyphenyl)-2,3-dihydroindole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'DMAC' and has been synthesized using various methods.
Applications De Recherche Scientifique
DMAC has been extensively studied for its potential applications in various fields. One of the significant applications of DMAC is in the field of cancer research. DMAC has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Mécanisme D'action
The mechanism of action of DMAC is not well understood. However, studies have shown that DMAC inhibits the activity of various enzymes, including topoisomerase II and protein kinase C. These enzymes are essential for the growth and survival of cancer cells. DMAC has also been found to induce cell cycle arrest in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMAC has been shown to have various biochemical and physiological effects. It has been found to induce oxidative stress, leading to the production of reactive oxygen species (ROS). ROS play a crucial role in the induction of apoptosis in cancer cells. DMAC has also been found to inhibit the activity of various transcription factors, leading to the downregulation of various genes involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
DMAC has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily checked using various analytical techniques. DMAC is also stable under various conditions and can be stored for extended periods. However, DMAC has some limitations, including its low solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions for DMAC research. One of the significant directions is to investigate the mechanism of action of DMAC further. Understanding the mechanism of action can help in the development of more effective cancer therapies. Another direction is to study the potential applications of DMAC in other fields, such as neurodegenerative diseases and inflammation. Additionally, the synthesis of DMAC analogs can be explored to improve its potency and selectivity towards cancer cells.
Conclusion:
In conclusion, DMAC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DMAC have been discussed in this paper. Further research is needed to fully understand the potential of DMAC in cancer therapy and other fields.
Méthodes De Synthèse
DMAC can be synthesized using various methods. One of the most common methods involves the reaction of 3,4-dimethoxyphenylhydrazine with indole-2-carboxylic acid in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Propriétés
IUPAC Name |
(2S)-1-acetyl-N-(3,4-dimethoxyphenyl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(22)21-15-7-5-4-6-13(15)10-16(21)19(23)20-14-8-9-17(24-2)18(11-14)25-3/h4-9,11,16H,10H2,1-3H3,(H,20,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKXENDPCOQCLO-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide](/img/structure/B7644699.png)

![3-(4-bromophenyl)-N-[[(2S)-oxolan-2-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7644709.png)
![N-methyl-N-[(4-methylphenyl)methyl]-1-(3-nitrophenyl)methanesulfonamide](/img/structure/B7644712.png)
![N-[(1R)-1-(2-methoxy-5-methylphenyl)ethyl]-4-morpholin-4-yl-4-oxobutanamide](/img/structure/B7644728.png)
![4-[(6-chloro-1H-benzimidazol-2-yl)methylsulfanyl]thieno[2,3-d]pyrimidine](/img/structure/B7644734.png)

![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
![1-acetyl-N-[3-(pyrazol-1-ylmethyl)phenyl]azetidine-3-carboxamide](/img/structure/B7644765.png)

![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)


![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)